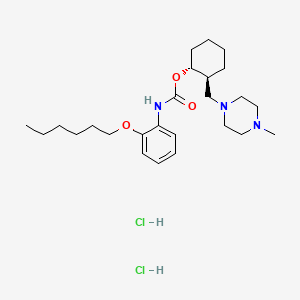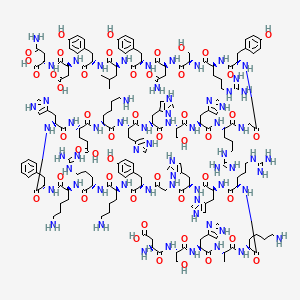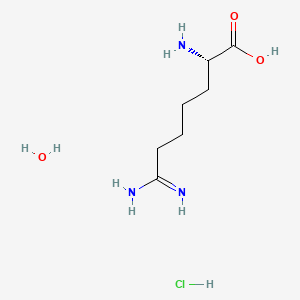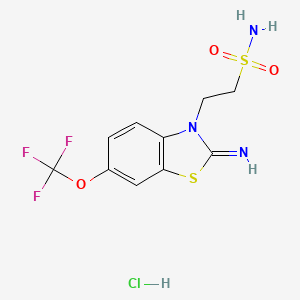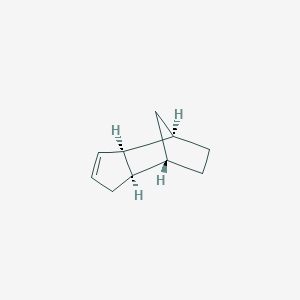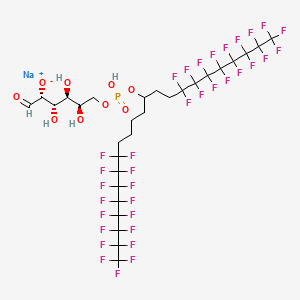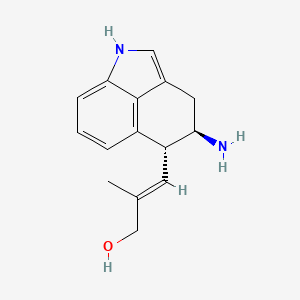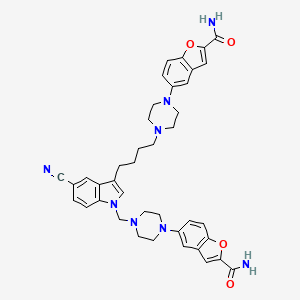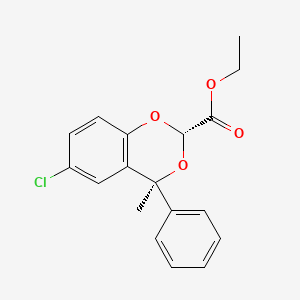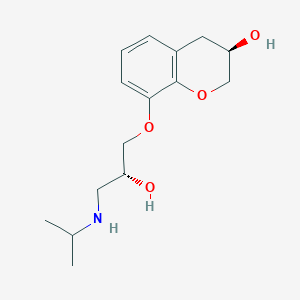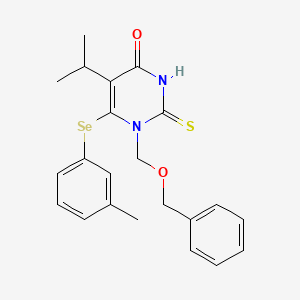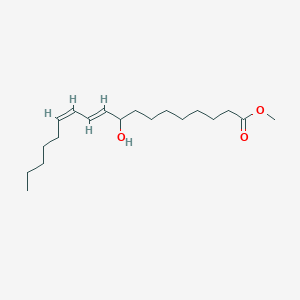
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate is a conjugated linoleic acid methyl ester. This compound is known for its potential anticancer properties and is used primarily in biochemical research . It has a molecular formula of C19H34O2 and a molecular weight of 294.47 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate can be synthesized through the esterification of conjugated linoleic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding hydroperoxides or epoxides.
Reduction: It can be reduced to form saturated esters.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides.
Reduction: Saturated esters.
Substitution: Halogenated esters.
Scientific Research Applications
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate is widely used in scientific research due to its potential biological activities. Some of its applications include:
Chemistry: Used as a standard in the quantification of conjugated linoleic acids.
Biology: Studied for its role in cellular signaling and metabolism.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Used in the formulation of dietary supplements and functional foods
Mechanism of Action
The mechanism of action of methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate involves its interaction with cellular pathways. It is known to inhibit lipoxygenase activity, which plays a role in inflammation and cancer progression. The compound also modulates the expression of genes involved in lipid metabolism and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
(10E,12Z,15Z)-9-Hydroxy-10,12,15-octadecatrienoic acid methyl ester: Known for its anti-inflammatory properties.
9-Hydroxy-10E,12Z-octadecadienoic acid: Inhibits fat accumulation and has potential anti-obesity effects.
9R-Hydroxy-10E,12Z,15Z-octadecatrienoic acid: Produced from α-linolenic acid and has similar biological activities.
Uniqueness
Methyl (10e,12z)-9-hydroxy-10,12-octadecadienoate stands out due to its specific conjugated double bond configuration, which imparts unique biological activities. Its potential anticancer and anti-inflammatory properties make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
6084-82-8 |
|---|---|
Molecular Formula |
C19H34O3 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
methyl (10E,12Z)-9-hydroxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O3/c1-3-4-5-6-7-9-12-15-18(20)16-13-10-8-11-14-17-19(21)22-2/h7,9,12,15,18,20H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7-,15-12+ |
InChI Key |
WRXGTVUDZZBNPN-BSZOFBHHSA-N |
Isomeric SMILES |
CCCCC/C=C\C=C\C(CCCCCCCC(=O)OC)O |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


